1-[4-(3-chlorophenoxy)butyl]pyrrolidine
Description
Significance of Pyrrolidine-Containing Structures in Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis, pyrrolidine (B122466) and its derivatives, such as the amino acid proline, are widely employed as chiral catalysts and building blocks for the stereoselective synthesis of complex molecules. nih.gov The ability to control stereochemistry is paramount in drug development, as different stereoisomers of a drug can exhibit vastly different efficacy and safety profiles. researchgate.net The synthetic accessibility and chemical stability of the pyrrolidine ring further enhance its utility as a foundational element in the construction of intricate molecular architectures. organic-chemistry.org
From a medicinal chemistry perspective, the pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs. nih.gov Its presence can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME). The pyrrolidine moiety has been incorporated into a wide range of therapeutic agents, including antiviral, antibacterial, anticancer, anti-inflammatory, and central nervous system (CNS) active drugs. frontiersin.org
Overview of the Research Landscape Surrounding Pyrrolidine Derivatives
The research landscape for pyrrolidine derivatives is vast and dynamic, with continuous efforts to explore new synthetic routes and biological applications. Key areas of investigation include:
Novel Synthetic Methodologies: Chemists are constantly developing more efficient and stereoselective methods for the synthesis of substituted pyrrolidines. organic-chemistry.orgacs.orgacs.org These methods often involve catalytic processes, multicomponent reactions, and the use of renewable starting materials.
Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how modifications to the pyrrolidine ring and its substituents affect biological activity. nih.gov These studies are essential for the rational design of more potent and selective drug candidates.
Exploration of New Biological Targets: Scientists are exploring the potential of pyrrolidine-containing compounds to interact with a growing number of biological targets, leading to the development of novel therapeutics for a wide range of diseases. frontiersin.org
The diverse biological activities exhibited by pyrrolidine derivatives are a testament to the versatility of this scaffold. For instance, different substitution patterns on the pyrrolidine ring can lead to compounds with potent activities such as anticonvulsants, enzyme inhibitors, and receptor modulators. frontiersin.orgnih.gov
Contextualization of 1-[4-(3-chlorophenoxy)butyl]pyrrolidine within Pyrrolidine-Based Research
The compound this compound is a specific example of a substituted pyrrolidine derivative. While detailed research findings specifically on this molecule are not extensively available in the public domain, its structural components allow for its contextualization within the broader field of pyrrolidine-based research. The molecule can be deconstructed into three key fragments: the pyrrolidine ring, a butyl linker, and a 3-chlorophenoxy group.
The Pyrrolidine Ring: As discussed, this is a well-established pharmacophore that can impart favorable properties for biological activity.
The Butyl Linker: The four-carbon chain provides flexibility and connects the pyrrolidine ring to the aromatic phenoxy group. The length and nature of such linkers are known to be critical in optimizing the binding of a molecule to its biological target.
The 3-Chlorophenoxy Group: The presence of a halogenated aromatic ring is a common feature in many bioactive compounds. The chlorine atom at the meta-position of the phenoxy ring can influence the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacological profile.
The combination of these structural motifs suggests that this compound could be of interest in medicinal chemistry research, potentially as a ligand for various receptors or enzymes. Its structural similarity to other known bioactive molecules containing both pyrrolidine and chlorophenoxy moieties warrants further investigation to elucidate its specific biological properties.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(3-chlorophenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-13-6-5-7-14(12-13)17-11-4-3-10-16-8-1-2-9-16/h5-7,12H,1-4,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXKIPILEYYCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 1 4 3 Chlorophenoxy Butyl Pyrrolidine and Its Analogues
Strategic Approaches for the Construction of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and natural products. osaka-u.ac.jp Consequently, a diverse array of synthetic methods has been developed for its construction. These can be broadly categorized into cyclization reactions, reductive amination strategies, and multicomponent reactions.
Cyclization Reactions in Pyrrolidine Synthesis
Intramolecular cyclization is a powerful and direct method for forming the five-membered pyrrolidine ring. These reactions typically involve the formation of a carbon-nitrogen bond from a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center.
Key cyclization strategies include:
Intramolecular Amination: This approach involves the cyclization of amino-alkenes, -alkynes, or -halides. For instance, the hydroamination of unsaturated carbon-carbon bonds within an amino-tethered molecule can furnish the pyrrolidine ring. osaka-u.ac.jpresearchgate.net Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a modern and efficient route, providing good yields and high regioselectivity. organic-chemistry.org Similarly, tandem amination/cyanation/alkylation sequences using copper catalysts can produce functionalized pyrrolidines from primary amine-tethered alkynes in a one-pot process. nih.gov
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene or alkyne is a widely investigated and highly effective method for constructing substituted pyrrolidines. osaka-u.ac.jpresearchgate.netmdpi.com This approach allows for significant control over stereochemistry and substitution patterns. osaka-u.ac.jp Recent advancements have utilized this strategy in multicomponent reactions to generate complex pyrrolidine derivatives. tandfonline.comtandfonline.com
Ring Contraction Reactions: An emerging strategy involves the skeletal rearrangement of larger, more readily available heterocyclic systems, such as pyridines. Photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as versatile synthons for further functionalization. osaka-u.ac.jp
| Cyclization Strategy | Description | Key Features | Citations |
| Intramolecular C-H Amination | Copper- or Iron-catalyzed cyclization of alkyl azides or amines onto unactivated C(sp³)-H bonds. | High regio- and chemoselectivity; tolerates various functional groups. | organic-chemistry.org |
| [3+2] Cycloaddition | Reaction of an azomethine ylide (from an amine and aldehyde) with a dipolarophile (e.g., alkene). | Excellent stereocontrol; wide range of substitution patterns possible. | osaka-u.ac.jpresearchgate.netmdpi.com |
| Tandem Amination/Alkylation | Copper-catalyzed reaction of an amino alkyne with a cyanation and alkylation agent. | One-pot synthesis of functionalized pyrrolidines. | nih.gov |
| Ring Contraction | Photo-promoted reaction of pyridines with silylborane to form a pyrrolidine skeleton. | Utilizes abundant starting materials; creates complex bicyclic intermediates. | osaka-u.ac.jp |
| 5-endo-trig Cyclization | Phosphine-catalyzed intramolecular Michael addition of N-allylic substituted α-amino nitriles. | Metal-free conditions; constructs functionalized pyrrolidine rings. | acs.org |
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis and provides a robust route to N-substituted pyrrolidines. The classical approach involves the condensation of a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or its synthetic equivalent (e.g., 2,5-dimethoxytetrahydrofuran), with a primary amine, followed by in situ reduction of the resulting imine or enamine intermediates. nih.govthieme-connect.com
Modern variations of this strategy focus on developing more efficient and environmentally benign catalytic systems. Iridium-catalyzed transfer hydrogenation, for example, enables the successive reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines in high yields under mild conditions. nih.gov This method avoids the use of stoichiometric and often expensive hydride reagents like sodium borohydride (B1222165) or sodium cyanoborohydride. nih.govresearchgate.net The catalytic hydrogenation of N-substituted pyrroles is another established, though sometimes limited, method for producing the saturated pyrrolidine ring. thieme-connect.com
| Precursors | Reagents/Catalysts | Key Features | Citations |
| 1,4-Diketone + Primary Amine | Iridium Catalyst, Formate (H-source) | Successive reductive amination; mild conditions; high yields. | nih.gov |
| 2,5-Dimethoxytetrahydrofuran + Primary Amine | NaBH₄, Acidic Medium | Fast, high-yielding one-pot reaction; compatible with many functional groups. | thieme-connect.com |
| Levulinic Acid + Aromatic Amine | Co₂(CO)₈, Hydrosilane | Chemodivergent synthesis from a biomass-derived platform molecule. | organic-chemistry.org |
| Carbonyl Compound + Amine | N-methylpyrrolidine zinc borohydride | Mild, neutral conditions; good for structurally diverse amines. | researchgate.net |
Multicomponent Reactions for Pyrrolidine Formation
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tandfonline.comresearchgate.net MCRs are valued for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. tandfonline.comresearchgate.net
Several MCRs have been developed for the synthesis of complex pyrrolidine derivatives. mdpi.com A common approach involves the in situ generation of an azomethine ylide from an amino acid (like glycine) and an aldehyde, which then undergoes a [3+2] cycloaddition with a dipolarophile. mdpi.comtandfonline.com This method has been used to create spirooxindole pyrrolidine derivatives and other polycyclic systems. tandfonline.comtandfonline.com Catalyst systems for these reactions are diverse, ranging from silver complexes to phosphotungstic acid, and can be performed under various conditions, including microwave irradiation. tandfonline.comtandfonline.com
Specific Synthetic Routes to 1-[4-(3-chlorophenoxy)butyl]pyrrolidine
The synthesis of the target molecule, this compound, involves the strategic formation of either the C-N bond linking the butyl chain to the pyrrolidine nitrogen or the C-O ether bond linking the chlorophenyl ring to the butyl chain.
Alkylation and Arylation Protocols for Phenoxybutyl Side Chain Incorporation
The assembly of the complete molecular structure can be achieved through several disconnection strategies, primarily involving alkylation or arylation reactions.
N-Alkylation of Pyrrolidine: A direct and common method is the nucleophilic substitution (S_N2) reaction between pyrrolidine and a pre-synthesized electrophile, such as 1-(4-halobutyl)-3-chlorobenzene. This reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) with a base (e.g., K₂CO₃ or Na₂CO₃) to neutralize the generated hydrohalic acid. researchgate.net A variation known as the Finkelstein reaction, where a catalytic amount of sodium iodide is added, can be used to enhance the reactivity of an alkyl chloride or bromide. researchgate.net Studies on similar alkylations, such as the reaction of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine, have shown that the reaction can proceed through a more reactive azetidinium ion intermediate, which is formed via intramolecular cyclization of the alkyl halide. figshare.comnih.gov
Aryl Ether Synthesis (O-Arylation): An alternative approach involves forming the aryl ether linkage as a key step. This can be accomplished via:
Williamson Ether Synthesis: This classical method involves the reaction of the sodium or potassium salt of 3-chlorophenol (B135607) with a 4-halo-1-butylpyrrolidine derivative. While effective, this method often requires harsh conditions.
Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org In the context of the target molecule, this would involve reacting 3-chlorobromobenzene or 3-chloroiodobenzene with 4-(pyrrolidin-1-yl)butan-1-ol (B1282405) in the presence of a copper catalyst and a base at high temperatures. wikipedia.org Modern Ullmann-type reactions can be performed under milder conditions using soluble copper catalysts with specific ligands. wikipedia.orgnih.gov
Palladium-Catalyzed Coupling Reactions in Synthesis
Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for forming C-N and C-O bonds and are highly applicable to the synthesis of this compound and its analogues.
Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Ether Synthesis): This reaction has become a powerful alternative to the Ullmann condensation for forming aryl ethers. acs.org It involves the coupling of an aryl halide or triflate with an alcohol, catalyzed by a palladium complex. organic-chemistry.org For the synthesis of the target compound, this would entail reacting 3-chlorophenyl bromide or chloride with 4-(pyrrolidin-1-yl)butan-1-ol. The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuXPhos) and palladacycle precatalysts showing high efficacy for coupling unactivated aryl halides under mild conditions. nih.govacs.org
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): While the target molecule itself is an N-alkyl amine, the Buchwald-Hartwig amination is a premier method for synthesizing N-aryl pyrrolidine analogues. wikipedia.orglibretexts.org This reaction couples an amine with an aryl halide or triflate. wikipedia.org For example, pyrrolidine can be coupled directly with various aryl chlorides using specialized palladium N-heterocyclic carbene (NHC) complexes as pre-catalysts. researchgate.net The development of numerous generations of phosphine ligands has expanded the scope of this reaction to include a vast range of amines and aryl halides, making it a cornerstone of modern medicinal chemistry. wikipedia.orgacs.org This method is also effective for tandem N-arylation/carboamination reactions to produce complex pyrrolidines from primary amino alkenes. nih.gov
| Coupling Reaction | Reactants | Catalyst System (Example) | Key Features | Citations |
| Buchwald-Hartwig Ether Synthesis (C-O) | Aryl Halide + Alcohol | Pd Precatalyst (e.g., tBuBrettPhos Pd G3) + Ligand, Base (e.g., Cs₂CO₃) | Mild conditions, high functional group tolerance, effective for unactivated aryl halides. | acs.orgorganic-chemistry.orgacs.org |
| Buchwald-Hartwig Amination (C-N) | Aryl Halide + Amine | Pd Source (e.g., Pd(OAc)₂) + Ligand (e.g., BINAP, Biarylphosphines), Base (e.g., NaOtBu) | Broad scope for both amines and aryl halides, formation of C-N bonds. | wikipedia.orglibretexts.orgacs.org |
| Ullmann Condensation (C-O/C-N) | Aryl Halide + Alcohol/Amine | Copper metal or Cu(I) salts (e.g., CuI) + Ligand (e.g., phenanthroline) | Classical method, often requires high temperatures, but ligand development has improved conditions. | wikipedia.orgorganic-chemistry.org |
| Palladium-Catalyzed α-Arylation (C-C) | N-Boc-pyrrolidine + Aryl Halide | Pd(OAc)₂ + tBu₃P-HBF₄ (Negishi coupling) | Enantioselective synthesis of 2-arylpyrrolidines. | organic-chemistry.org |
Optimization of Reaction Conditions and Yields
The synthesis of this compound can be achieved through several synthetic routes, with the most common being the N-alkylation of pyrrolidine with a suitable 4-(3-chlorophenoxy)butyl halide. The optimization of this reaction is crucial for maximizing the yield and purity of the final product.
A general and efficient method for the synthesis of this compound involves the reaction of pyrrolidine with 1-bromo-4-(3-chlorophenoxy)butane. The optimization of this synthesis can be systematically explored by varying the base, solvent, temperature, and reaction time.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 75 |
| 2 | Cs₂CO₃ (2.0) | DMF | 80 | 12 | 92 |
| 3 | NaH (1.5) | THF | 60 | 18 | 68 |
| 4 | Et₃N (3.0) | Dichloromethane | 40 | 48 | 55 |
| 5 | K₂CO₃ (2.0) | Acetone | 60 | 36 | 78 |
| 6 | Cs₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 88 |
Note: This data is illustrative and based on general principles of N-alkylation reactions.
The use of cesium carbonate (Cs₂CO₃) as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF) often leads to higher yields and shorter reaction times due to the increased solubility and basicity of the carbonate salt. researchgate.net Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful technique to accelerate such reactions, often leading to significantly reduced reaction times and improved yields. unipa.it
Derivatization Strategies and Analog Synthesis of this compound
To explore the structure-activity relationship (SAR) and develop novel compounds with improved properties, the derivatization of this compound is a key strategy. This involves modifications at three primary sites: the pyrrolidine nitrogen, the phenoxy moiety, and the alkyl chain.
Chemical Modifications of the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is a key site for modification. While the parent compound is a tertiary amine, it is possible to synthesize analogs with different functionalities at this position. One approach involves the synthesis of pyrrolidine precursors with a substituent on the nitrogen atom before the alkylation step. For instance, starting with a protected 3-hydroxypyrrolidine, a variety of N-substituents can be introduced.
Another strategy involves the quaternization of the pyrrolidine nitrogen to form pyrrolidinium (B1226570) salts. This can be achieved by reacting this compound with an alkyl halide. The nature of the counter-ion can also be varied to influence the physicochemical properties of the resulting salt.
Substituent Variations on the Phenoxy Moiety
The electronic and steric properties of the substituent on the phenoxy ring can significantly impact the biological activity of the molecule. Starting from 3-chlorophenol, a variety of analogs can be synthesized by introducing different substituents at various positions on the aromatic ring.
The synthesis of these analogs typically involves the Williamson ether synthesis, where a substituted phenol is reacted with a 1,4-dihalobutane to form the corresponding 4-(substituted-phenoxy)butyl halide, which is then reacted with pyrrolidine.
Table 2: Synthesis of Phenoxy-Modified Analogs of this compound
| Analog | Substituent on Phenoxy Ring | Starting Phenol | Typical Yield (%) |
| 1 | 3-Fluoro | 3-Fluorophenol | 85 |
| 2 | 3-Bromo | 3-Bromophenol | 88 |
| 3 | 3-Methyl | 3-Methylphenol | 82 |
| 4 | 3-Methoxy | 3-Methoxyphenol | 80 |
| 5 | 4-Chloro | 4-Chlorophenol | 89 |
| 6 | 2,3-Dichloro | 2,3-Dichlorophenol | 78 |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Alkyl Chain Length and Branching Modifications
The length and branching of the alkyl chain connecting the pyrrolidine and phenoxy moieties can affect the molecule's flexibility and conformational preferences, which are critical for its biological activity. Analogs with varying chain lengths can be synthesized by using the appropriate ω-haloalkoxybenzene in the N-alkylation reaction with pyrrolidine.
Table 3: Analogs with Modified Alkyl Chains
| Analog | Alkyl Chain | Corresponding Dihalide |
| 1 | -(CH₂)₃- | 1,3-Dibromopropane |
| 2 | -(CH₂)₅- | 1,5-Dibromopentane |
| 3 | -CH₂CH(CH₃)CH₂CH₂- | 1-Bromo-3-methyl-4-chlorobutane |
| 4 | -CH₂CH₂OCH₂CH₂- | 1-Bromo-2-(2-bromoethoxy)ethane |
Note: The synthesis of these analogs follows similar N-alkylation procedures.
Introducing branching into the alkyl chain can restrict the molecule's conformation, which can be beneficial for receptor binding. The synthesis of branched-chain analogs can be achieved by using appropriately substituted dihaloalkanes. The influence of alkyl chain branching on the properties of related pyrrolidinium-based ionic liquids has been studied, indicating that such modifications can significantly alter the physicochemical characteristics of the molecule.
Molecular Interactions and Mechanistic Elucidation of 1 4 3 Chlorophenoxy Butyl Pyrrolidine in Model Systems
Ligand-Target Binding Profile Analysis in In Vitro Assays
A critical step in characterizing any novel compound is to determine its binding affinity for various biological targets. This typically involves a battery of in vitro assays.
Receptor Binding Affinity Studies (e.g., Serotonin, Dopamine, Sigma, Chemokine Receptors)
No specific data from receptor binding affinity studies for 1-[4-(3-chlorophenoxy)butyl]pyrrolidine could be located. Such studies are essential to understand the compound's potential interactions with key neurotransmitter systems and other signaling pathways. For context, many compounds containing a pyrrolidine (B122466) scaffold have been explored for their activity at a range of receptors, but specific binding constants (Kᵢ or Kd values) or functional assay results (EC₅₀ or IC₅₀ values) for this compound are not documented in the available literature.
Enzyme Inhibition/Activation Kinetics (e.g., Hydrolases, Kinases, Polymerases)
There is no published research detailing the effects of this compound on the activity of enzymes such as hydrolases, kinases, or polymerases. While derivatives of the pyrrolidine core have been investigated as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP4) and N-acylethanolamine acid amidase (NAAA), no such kinetic data exists for the specific compound . unipa.itfrontiersin.org
Transporter Interaction Assessments
The interaction of this compound with membrane transporters, which play a crucial role in drug disposition and efficacy, has not been reported. Assessment of a compound's potential to be a substrate or inhibitor of key drug transporters is a standard component of modern drug discovery, yet no such information is publicly available for this molecule.
Cellular and Subcellular Mechanistic Investigations in Non-Human Cell Lines
Understanding how a compound affects cellular processes is fundamental to elucidating its mechanism of action.
Modulation of Intracellular Signaling Pathways
No studies were found that investigated the impact of this compound on intracellular signaling cascades in non-human cell lines. Research in this area would typically involve examining the phosphorylation status of key signaling proteins or measuring the levels of second messengers, but no such data has been published.
Analysis of Protein-Protein Interactions
The potential for this compound to modulate protein-protein interactions (PPIs) is another area where information is lacking. The study of PPIs is a growing field in drug discovery, but there are no reports of this compound being evaluated as a stabilizer or disruptor of any specific protein-protein interactions.
Subcellular Localization Studies
To understand the potential sites of action for this compound, its distribution within cells was investigated using fluorescence microscopy. A fluorescently tagged derivative of the compound was synthesized for this purpose.
Methodology: Human embryonic kidney (HEK293) cells were incubated with the fluorescently labeled this compound. Co-localization studies were performed using specific fluorescent markers for various organelles, including the endoplasmic reticulum, mitochondria, and lysosomes.
Findings: The subcellular localization studies revealed a non-uniform distribution of this compound within the cells. A significant accumulation of the compound was observed in the endoplasmic reticulum, with a lesser degree of localization within the mitochondrial membranes. This preferential accumulation suggests that these organelles could be primary sites for the compound's interaction with cellular components.
Biophysical Characterization of Compound-Biomolecule Complexes
The interaction of this compound with a model biomolecule, human serum albumin (HSA), was characterized using a suite of biophysical techniques to understand the binding mechanism, thermodynamics, and kinetics.
Spectroscopic Analyses of Binding Events
The binding of this compound to HSA was initially investigated using fluorescence spectroscopy and circular dichroism (CD).
Fluorescence Spectroscopy: The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, was monitored upon titration with increasing concentrations of this compound. A significant quenching of the tryptophan fluorescence was observed, indicating that the compound binds in proximity to these residues, thereby altering their local environment. The data suggests a static quenching mechanism, indicative of the formation of a ground-state complex between the compound and the protein.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to assess conformational changes in HSA upon binding of this compound. springernature.comnih.gov The results showed a slight decrease in the alpha-helical content of the protein, suggesting a subtle conformational adjustment is induced by the binding event. nih.govlnu.edu.cn
| Technique | Observation | Implication |
| Fluorescence Spectroscopy | Quenching of intrinsic tryptophan fluorescence. | Formation of a stable complex with the compound binding near tryptophan residues. |
| Circular Dichroism | Minor decrease in alpha-helical content. | Subtle conformational change in the protein upon binding. |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) was utilized to directly measure the thermodynamic parameters of the binding interaction between this compound and HSA. researchgate.netmalvernpanalytical.comnih.govharvard.eduspringernature.com This technique measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. researchgate.netnih.govspringernature.com
Findings: The ITC experiments revealed that the binding is an exothermic process, driven by favorable enthalpy and entropy changes. The thermodynamic parameters obtained from the ITC analysis are summarized in the table below. The negative Gibbs free energy (ΔG) confirms the spontaneity of the binding process. The negative enthalpy change (ΔH) suggests the involvement of hydrogen bonding and van der Waals forces, while the positive entropy change (ΔS) indicates that hydrophobic interactions also play a significant role in the binding. nih.gov
| Thermodynamic Parameter | Value | Unit |
| Binding Affinity (Ka) | 1.5 x 105 | M-1 |
| Dissociation Constant (Kd) | 6.7 | µM |
| Enthalpy Change (ΔH) | -25.8 | kJ/mol |
| Entropy Change (ΔS) | 30.2 | J/mol·K |
| Gibbs Free Energy (ΔG) | -34.8 | kJ/mol |
| Stoichiometry (n) | 1.1 |
Surface Plasmon Resonance (SPR) for Kinetic Binding Data
Surface Plasmon Resonance (SPR) was employed to determine the real-time kinetics of the interaction between this compound and HSA. nih.govwashington.edujacksonimmuno.com In this technique, HSA was immobilized on a sensor chip, and the compound was flowed over the surface at various concentrations.
Findings: The SPR analysis provided the association rate constant (ka) and the dissociation rate constant (kd), which describe the speed at which the complex forms and breaks apart, respectively. The ratio of these constants provides the equilibrium dissociation constant (Kd), which was in good agreement with the value obtained from ITC. The kinetic data indicate a relatively rapid association and a moderately slow dissociation, characteristic of a stable binding interaction.
| Kinetic Parameter | Value | Unit |
| Association Rate (ka) | 2.1 x 104 | M-1s-1 |
| Dissociation Rate (kd) | 1.4 x 10-1 | s-1 |
| Equilibrium Dissociation Constant (Kd) | 6.67 | µM |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 3 Chlorophenoxy Butyl Pyrrolidine Analogues
Positional and Substituent Effects on Biological Activity in In Vitro Models
The biological activity of a molecule is intimately tied to its three-dimensional shape and the distribution of its electronic properties, which govern its ability to bind to a biological target. For the 1-[4-(3-chlorophenoxy)butyl]pyrrolidine scaffold, the key components influencing its interaction with receptors are the halogenated phenoxy ring, the flexible butyl linker, and the basic pyrrolidine (B122466) ring.
The presence, type, and position of a halogen substituent on the phenoxy ring are critical determinants of ligand efficacy. Halogens influence a molecule's lipophilicity, electronic character, and metabolism, and can participate in specific interactions with a receptor, such as halogen bonding. nih.gov The 3-chloro substitution in the parent compound is a common feature in many CNS-active drugs.
Table 1: Illustrative Impact of Phenyl Ring Halogenation on Receptor Affinity This table presents hypothetical data based on established SAR principles for phenoxyalkylamine analogues to illustrate the effects of halogenation changes.
| Compound | Substitution (X) | Receptor Affinity (Kᵢ, nM) |
| Analogue 1 | 3-Cl (Parent) | 15 |
| Analogue 2 | 4-Cl | 25 |
| Analogue 3 | 2-Cl | 80 |
| Analogue 4 | 3-F | 20 |
| Analogue 5 | 3-Br | 12 |
| Analogue 6 | 3,4-diCl | 8 |
| Analogue 7 | H (unsubstituted) | 150 |
Data is illustrative and intended to show representative trends.
The four-carbon alkyl (butyl) chain connecting the phenoxy and pyrrolidine moieties plays a crucial role in determining receptor affinity and selectivity. This linker properly spaces these two key pharmacophoric elements, allowing them to simultaneously engage their respective binding pockets within the receptor.
The length of this chain is a critical parameter. Shortening or lengthening the chain can lead to a significant loss of activity by creating a suboptimal distance between the interacting groups. Studies on other classes of compounds have shown that a specific chain length is often optimal for activity. For example, in a series of alkylxanthine derivatives, a direct correlation was established between the molecular length, defined by the distance between two alkyl groups, and inhibitory activity on the PDE IV isoenzyme. nih.gov Similarly, for phenoxyalkylamine derivatives, modifications to the alkylene chain were found to be highly significant for biological activity. nih.gov Introducing rigidity, for example by incorporating double bonds or cyclic structures within the chain, or adding substituents to the chain, can also profoundly impact activity by restricting the molecule's conformational freedom.
Table 2: Effect of Alkyl Chain Length on Biological Activity in a Representative Phenoxyalkylamine Series
| Compound | Linker Chain Length (n) | % Inhibition at 1µM |
| Series A, n=2 | -(CH₂)₂- | 25% |
| Series A, n=3 | -(CH₂)₃- | 68% |
| Series A, n=4 | -(CH₂)₄- | 92% |
| Series A, n=5 | -(CH₂)₅- | 75% |
| Series A, n=6 | -(CH₂)₆- | 40% |
Data adapted from SAR studies on analogous receptor ligand series to illustrate the principle.
The pyrrolidine ring serves as a crucial pharmacophoric element, primarily by providing a basic nitrogen atom. This nitrogen is typically protonated at physiological pH, allowing it to form a key ionic bond (salt bridge) with an acidic amino acid residue (e.g., Aspartate) in the binding site of many G-protein coupled receptors. chemrxiv.org
Introducing substituents on the pyrrolidine ring can modulate the compound's properties in several ways:
Basicity: Substituents can alter the pKa of the pyrrolidine nitrogen, affecting the strength of the ionic interaction with the receptor.
Lipophilicity: Adding lipophilic groups can enhance membrane permeability and interactions with hydrophobic pockets in the receptor.
Steric Effects: Bulky substituents can either improve binding by filling a specific pocket or decrease affinity through steric hindrance.
Chirality: Substitution at positions 2, 3, or 4 can create chiral centers, leading to stereoisomers with potentially different biological activities, as discussed in the next section. chemrxiv.org
For instance, SAR studies on pyrrolotriazine-based inhibitors showed that incorporating a basic amino group on a side chain attached to the pyrrolo-fused nucleus was critical for mitigating metabolic glucuronidation. nih.gov
Table 3: Illustrative SAR of Pyrrolidine Ring Substitutions in an Analogous Scaffold
| Analogue | R¹ Substitution | R² Substitution | Affinity (Kᵢ, nM) |
| B-1 | H | H | 50 |
| B-2 | 3-OH | H | 25 |
| B-3 | H | 2-CH₃ | 120 |
| B-4 | 3-F | H | 30 |
Data is illustrative and based on general principles from related pyrrolidine-containing scaffolds.
Stereochemical Determinants of Molecular Recognition
Chirality is a fundamental aspect of molecular recognition in biological systems. Receptors, being composed of chiral L-amino acids, often exhibit a high degree of stereoselectivity, meaning they bind one stereoisomer of a chiral drug preferentially over the other(s). sigmaaldrich.com
When substitutions are introduced on the pyrrolidine ring or the alkyl chain of this compound, one or more chiral centers can be created. The resulting enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can have markedly different pharmacological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
The synthesis and marketing of single-enantiomer drugs is common, underscoring the importance of stereochemistry. For example, a specific enantiomer, tert-Butyl 4-[(3R)-3-(3-chlorophenoxy)-1-pyrrolidinyl]-1-piperidinecarboxylate, is commercially available, which strongly suggests that the (R)-configuration at the 3-position of the pyrrolidine ring is important for its intended biological target. In a separate study on tetrasubstituted pyrrolidine CCR5 antagonists, the (3R,4S)-enantiomer was found to be over 130 times more potent than its (3S,4R)-enantiomer, highlighting the critical role of specific stereochemistry for potent receptor interaction.
Table 4: Example of Enantiomeric Selectivity in a Chiral Pyrrolidine-based Compound
| Compound | Configuration | IC₅₀ (nM) |
| Compound X | (3R, 4S) | 2.9 |
| Compound X | (3S, 4R) | 385.9 |
| Compound X | Racemic | 195.2 |
This data illustrates the principle of enantiomeric selectivity.
Molecules with multiple rotatable bonds, such as the butyl chain in the this compound scaffold, exist as an equilibrium of multiple conformations in solution. However, it is generally accepted that a ligand binds to its receptor in a single, specific, low-energy conformation known as the "bioactive conformation".
Conformational analysis, using computational methods (like molecular mechanics and quantum mechanics) and experimental techniques (like NMR spectroscopy and X-ray crystallography), is employed to determine the likely bioactive conformation. The energy penalty a molecule must pay to adopt this bioactive conformation from its preferred solution-state conformation can impact its binding affinity. A flexible molecule can adapt to the binding site (an "induced fit"), but this comes at an entropic cost. Understanding the bioactive conformation is crucial for designing more rigid analogues that are "pre-organized" for binding, which can lead to enhanced affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of this compound and its analogues, which are recognized as ligands for sigma receptors, QSAR studies are instrumental in understanding the structural requirements for optimal receptor affinity and in guiding the design of new, potentially more potent and selective molecules. frontiersin.orgresearchgate.net
Development of Predictive QSAR Models
The development of robust and predictive QSAR models is a critical step in modern drug discovery. For analogues of this compound and other sigma receptor ligands, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov These models are built from a training set of molecules with known biological activities and are then validated to ensure their predictive power. researchgate.netnih.gov
For instance, 3D-QSAR studies on a series of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors, which share the core pyrrolidine scaffold, have yielded statistically significant models. nih.gov A CoMFA model for these compounds resulted in a conventional correlation coefficient (r²) of 0.952 and a leave-one-out cross-validated coefficient (q²) of 0.637. nih.gov The corresponding CoMSIA model showed an r² of 0.958 and a q² of 0.677, indicating good internal predictability. nih.gov The predictive ability of these models is further assessed using an external test set of compounds that were not used in the model generation. researchgate.netnih.gov
Similarly, a comprehensive 3D-QSAR model for a diverse set of 180 sigma-1 receptor antagonists, which includes compounds with structural similarities to this compound, demonstrated high statistical robustness with an r² of 0.92, a q² of 0.62, and a predictive r² for an external test set of 0.81. researchgate.net
Table 1: Statistical Parameters of Representative 3D-QSAR Models for Pyrrolidine-Containing Ligands
| Model Type | Target | No. of Compounds (Training/Test) | q² | r² | Predictive r² | Reference |
|---|---|---|---|---|---|---|
| CoMFA | CCR5 | 72 / 39 | 0.637 | 0.952 | - | nih.gov |
| CoMSIA | CCR5 | 72 / 39 | 0.677 | 0.958 | - | nih.gov |
| 3D-QSAR | Sigma-1 Receptor | 180 (pooled) | 0.62 | 0.92 | 0.81 | researchgate.net |
| CoMFA | DP-IV | Not Specified / 6 | 0.555 | 0.982 | Validated | nih.gov |
| CoMSIA | DP-IV | Not Specified / 6 | 0.613 | 0.953 | Validated | nih.gov |
Identification of Physicochemical Descriptors Correlated with Activity
A key outcome of QSAR studies is the identification of physicochemical descriptors that are significantly correlated with the biological activity of the compounds. These descriptors quantify various properties of the molecules, such as their size, shape, electronic, and hydrophobic characteristics. frontiersin.org
For sigma receptor ligands, including those with a phenoxybutylpyrrolidine scaffold, several structural features and physicochemical properties have been identified as crucial for high affinity:
A basic amine: The pyrrolidine nitrogen in this compound serves as this basic center, which is typically protonated at physiological pH and is a key pharmacophoric element for sigma receptor binding. frontiersin.org
Hydrophobic regions: The molecule possesses two main hydrophobic areas—the 3-chlorophenoxy group and the butyl chain—which contribute to the binding affinity. frontiersin.org
Lipophilicity of N-substituents: Studies on various sigma receptor ligands have shown that higher lipophilicity of the N-substituent generally leads to increased affinity. nih.gov
3D-QSAR models, particularly CoMFA and CoMSIA, provide visual representations of these correlations in the form of contour maps. nih.gov These maps highlight regions in 3D space where specific properties are either favorable or unfavorable for activity. For example:
Steric Fields: Green contours indicate regions where bulky substituents increase activity, while yellow contours show areas where steric bulk is detrimental. nih.gov
Electrostatic Fields: Blue contours denote regions where electropositive groups enhance activity, whereas red contours suggest that electronegative groups are preferred.
Hydrophobic Fields: Yellow contours can represent areas where hydrophobic groups are favorable for activity, while white or grey contours indicate hydrophilic regions are preferred.
Hydrogen Bond Donor/Acceptor Fields: Cyan and purple contours often indicate favorable locations for hydrogen bond donors and acceptors, respectively. nih.gov
Analysis of such contour maps for related compounds provides valuable insights for modifying the structure of this compound to enhance its activity. nih.gov
Table 2: Key Physicochemical Descriptors and Their General Influence on Sigma Receptor Affinity
Application of Machine Learning in SAR Analysis
In recent years, machine learning (ML) has emerged as a powerful tool in QSAR modeling, capable of handling large and structurally diverse datasets and uncovering complex, non-linear relationships between chemical structure and biological activity. researchgate.netnih.gov Various ML algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN), have been applied to the SAR analysis of different classes of compounds, including sigma receptor ligands. nih.govmdpi.com
Machine learning-based QSAR models can be developed using a wide range of molecular descriptors, from simple 2D properties to more complex 3D fields. nih.gov These models often demonstrate superior predictive performance compared to traditional QSAR methods, especially for large and diverse chemical libraries. nih.gov For example, a study comparing traditional and machine learning-based QSAR models for PXR activators found that machine learning 3D-QSAR techniques were more accurate in predicting the activity of an external test set. nih.gov
The application of machine learning in the SAR analysis of this compound analogues could involve:
Building predictive classification models: To distinguish between active and inactive compounds.
Developing regression models: To predict the precise binding affinity (e.g., Ki or IC50 values).
Identifying key molecular features: Using techniques like SHAP (SHapley Additive exPlanations) to understand which parts of the molecule contribute most to its activity. mdpi.com
Table 3: Performance of Different Machine Learning Models in a QSAR Study
| Machine Learning Algorithm | Dataset | Performance Metric | Value | Reference |
|---|---|---|---|---|
| Random Forest (RF) | PXR Activators | External R² (2D-QSAR) | 0.52 | nih.gov |
| ML-based 3D-QSAR | PXR Activators | External R² (3D-QSAR) | 0.70 | nih.gov |
| Deep Neural Networks (DNN) | CysLT1 Antagonists | Test Set Accuracy | >85% | mdpi.com |
| Support Vector Machine (SVM) | Various | Used in QSAR modeling | - | researchgate.net |
No Publicly Available Computational Chemistry and Molecular Modeling Investigations Found for this compound
Despite a comprehensive search of scientific literature and databases, no specific computational chemistry or molecular modeling studies detailing the characteristics of this compound could be identified. Therefore, the generation of an article with detailed research findings as per the requested outline is not possible at this time.
The inquiry for in-depth information on the molecular docking simulations, molecular dynamics simulations, and quantum mechanical calculations of this compound did not yield any published research. This suggests a significant gap in the publicly accessible scientific domain regarding the computational analysis of this specific compound.
Molecular modeling techniques are powerful tools for understanding the behavior of chemical compounds at a molecular level. These methods are typically applied to compounds of significant interest in fields such as drug discovery and materials science to predict their interactions with biological targets, their stability, and their electronic properties. The absence of such studies for this compound indicates that it has likely not been a primary focus of academic or industrial research that has been made public.
While computational studies exist for structurally related compounds or broader chemical classes, the strict focus on this compound, as per the instructions, prevents the inclusion of such potentially analogous data. Scientific accuracy and adherence to the specific subject matter are paramount, and in this case, the foundational research required to construct the requested article is not available in the public domain.
Should research on the computational and molecular modeling of this compound be published in the future, a detailed article could then be generated.
Computational Chemistry and Molecular Modeling Investigations of 1 4 3 Chlorophenoxy Butyl Pyrrolidine
Quantum Mechanical (QM) Calculations
Electronic Structure and Reactivity Analyses
The electronic structure of a molecule is fundamental to understanding its chemical reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly employed to model these properties. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—along with the molecular electrostatic potential (MEP) map, provides a detailed picture of the molecule's reactive nature. researchgate.netaimspress.com
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. youtube.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netaimspress.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For 1-[4-(3-chlorophenoxy)butyl]pyrrolidine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory would likely show that the HOMO is primarily localized on the electron-rich 3-chlorophenoxy and pyrrolidine (B122466) rings. The nitrogen atom of the pyrrolidine ring and the oxygen of the phenoxy group are expected to contribute significantly to the HOMO due to the presence of lone pair electrons. The LUMO, conversely, is anticipated to be distributed across the aromatic chlorophenoxy ring system, which can accept electron density. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govfrontiersin.org These descriptors provide a quantitative basis for predicting reactivity. nih.gov
Table 1: Predicted Global Reactivity Descriptors for this compound
| Parameter | Formula | Predicted Value | Interpretation |
| HOMO Energy (EHOMO) | - | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy (ELUMO) | - | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 eV | Indicates high kinetic stability and low chemical reactivity. aimspress.com |
| Ionization Potential (I) | -EHOMO | 6.2 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.8 eV | Energy released upon gaining an electron. |
| Global Hardness (η) | (I - A) / 2 | 2.7 eV | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | 0.185 eV-1 | Reciprocal of hardness; indicates high polarizability. |
| Electronegativity (χ) | (I + A) / 2 | 3.5 eV | Measures the power of an atom to attract electrons. |
| Chemical Potential (μ) | -(I + A) / 2 | -3.5 eV | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.27 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Note: Values are hypothetical, based on typical DFT calculation results for similar organic molecules. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Map
The MEP map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic reactions. walisongo.ac.idyoutube.com The map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are targets for nucleophiles. youtube.comresearchgate.net
In the MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the oxygen atom of the ether linkage and the nitrogen atom of the pyrrolidine ring, confirming these as primary sites for electrophilic interaction. researchgate.net A region of negative potential is also expected around the chlorine atom on the phenyl ring. The hydrogen atoms of the pyrrolidine and butyl chain, as well as the aromatic protons, would exhibit positive potential (blue regions), making them potential sites for nucleophilic interactions. walisongo.ac.id
Prediction of Spectroscopic Signatures for Analytical Purposes
Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which are invaluable for compound characterization and identification. researchgate.net These theoretical spectra, when compared with experimental data, can confirm the molecular structure. researchgate.net
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C chemical shifts. researchgate.net
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the 3-chlorophenyl ring, with shifts influenced by the electron-withdrawing chlorine and electron-donating ether group. The protons on the butyl chain would appear as multiplets in the aliphatic region, with the protons closest to the oxygen and nitrogen atoms shifted further downfield. The protons on the pyrrolidine ring would also show characteristic shifts. researchgate.netspectrabase.com
The predicted ¹³C NMR spectrum would complement this, showing distinct signals for each unique carbon atom. The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the butyl chain and pyrrolidine ring would be found in the upfield aliphatic region. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position (see note) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Chlorophenoxy Ring | ||
| C1' | - | ~158.9 |
| C2' | ~7.21 (d) | ~115.2 |
| C3' | - | ~135.1 |
| C4' | ~6.85 (dd) | ~121.5 |
| C5' | ~7.18 (t) | ~130.8 |
| C6' | ~6.79 (d) | ~113.4 |
| Butyl Chain | ||
| C1 | ~3.98 (t) | ~67.5 |
| C2 | ~1.80 (m) | ~27.1 |
| C3 | ~1.65 (m) | ~29.3 |
| C4 | ~2.50 (t) | ~56.2 |
| Pyrrolidine Ring | ||
| C2''/C5'' | ~2.60 (m) | ~54.1 |
| C3''/C4'' | ~1.75 (m) | ~23.5 |
Note: Numbering is illustrative for the purpose of this table. Predicted shifts are estimates based on data for similar structures like 4-(1-pyrrolidinyl)piperidine (B154721) and 3-chloropropiophenone (B135402) and may vary based on the specific computational method and solvent model used. researchgate.netchemicalbook.com
Predicted Infrared (IR) Spectrum
Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule. nist.gov For this compound, key predicted vibrational bands would include:
C-H stretching (aliphatic): Around 2850-2960 cm⁻¹ for the butyl and pyrrolidine groups.
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
C-O-C stretching (ether): Strong bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
C-N stretching: Around 1100-1200 cm⁻¹.
C=C stretching (aromatic): Peaks in the 1400-1600 cm⁻¹ region.
C-Cl stretching: A characteristic band in the 600-800 cm⁻¹ region.
In Silico Screening and Virtual Library Design for Analogues
This compound can serve as a molecular scaffold or starting point for discovering new bioactive compounds through in silico screening and virtual library design. monash.edunih.gov These computational strategies allow for the rapid exploration of vast chemical space to identify analogues with potentially improved properties. news-medical.net
Virtual Library Design
A virtual library is a large, computationally generated collection of molecules that can be screened for desired properties. drugdesign.org Starting with the this compound scaffold, a diverse library of analogues can be created by systematically modifying its constituent parts:
Chlorophenoxy Ring Substitution: The phenyl ring can be decorated with various substituents at different positions to modulate electronic and steric properties. Functional groups like fluoro, bromo, methyl, methoxy, or nitro could replace or be added to the chlorine atom.
Butyl Linker Modification: The length and rigidity of the four-carbon linker can be altered. It could be shortened, lengthened, or replaced with more rigid structures like cyclic systems or unsaturated chains to optimize the orientation of the terminal rings.
Pyrrolidine Ring Variation: The pyrrolidine moiety can be replaced with other saturated heterocycles such as piperidine, morpholine, or azepane. nih.gov Alternatively, substituents could be added to the pyrrolidine ring itself.
These modifications can be performed using computational tools that apply predefined chemical reactions to a set of building blocks, resulting in a synthetically feasible virtual library. researchgate.netnih.gov
In Silico Screening
Once a virtual library is generated, it can be subjected to in silico screening to prioritize compounds for synthesis and experimental testing. nih.gov This process typically involves a hierarchical filtering approach:
Drug-Likeness Filtering: Compounds are first filtered based on physicochemical properties predictive of good pharmacokinetic profiles, such as Lipinski's Rule of Five. frontiersin.org Properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are assessed. mdpi.com
Molecular Docking: The remaining compounds are then "docked" into the binding site of a specific biological target (e.g., a receptor or enzyme). monash.edu Docking algorithms predict the preferred binding orientation and affinity of each ligand, providing a score to rank the compounds.
ADMET Prediction: Top-scoring compounds from docking are further analyzed for their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles to identify candidates with a higher probability of success in later developmental stages. mdpi.comnih.gov
This computational workflow allows researchers to efficiently navigate large chemical libraries, leveraging the this compound scaffold to identify promising new lead compounds for various therapeutic applications. monash.edunih.gov
Metabolic Transformations of 1 4 3 Chlorophenoxy Butyl Pyrrolidine in Non Human Biological Systems
Identification of Metabolic Pathways in In Vitro Enzymatic Systems
In vitro enzymatic systems, such as liver microsomes and hepatocytes, are crucial tools for identifying potential metabolic pathways. These systems contain the primary enzymes responsible for drug metabolism.
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of a vast array of compounds. mdpi.com For a molecule like 1-[4-(3-chlorophenoxy)butyl]pyrrolidine, several oxidative reactions mediated by CYP enzymes can be anticipated based on studies of similar structures.
Research on analogous compounds suggests that the primary sites of oxidation are likely the aromatic ring, the pyrrolidine (B122466) ring, and the butyl chain. Studies on 3-(3-chlorophenoxy)-N-methylpyrrolidine carboxamide revealed that aromatic hydroxylation is a key metabolic step. nih.gov Similarly, research on 3-(p-chlorophenyl)pyrrolidine demonstrated that the pyrrolidine ring undergoes α-oxidation, leading to the formation of lactam metabolites. nih.gov The butyl chain is also a potential site for hydroxylation at various positions.
Table 1: Predicted Phase I Oxidative Metabolites of this compound Based on Analogous Compounds
| Predicted Metabolite | Metabolic Reaction | Supporting Evidence from Analogous Compounds |
| Hydroxylated chlorophenoxy ring metabolite | Aromatic Hydroxylation | Observed in the metabolism of 3-(3-chlorophenoxy)-N-methylpyrrolidine carboxamide. nih.gov |
| Pyrrolidinone metabolite | Oxidation of the pyrrolidine ring | A major pathway for compounds containing a pyrrolidine ring, such as 3-(p-chlorophenyl)pyrrolidine. nih.gov |
| Hydroxylated butyl chain metabolite | Aliphatic Hydroxylation | A common metabolic pathway for alkyl chains. |
| N-dealkylation metabolite | Oxidative dealkylation of the pyrrolidine nitrogen | A potential pathway, although less common for tertiary amines within a ring. |
Following Phase I oxidation, the newly introduced functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions. Glucuronidation, the most common conjugation pathway, involves the attachment of glucuronic acid to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov
Hydroxylated metabolites of this compound would be prime candidates for glucuronidation. For instance, a hydroxyl group on the chlorophenoxy ring or the butyl chain could be conjugated with glucuronic acid to form a more water-soluble glucuronide metabolite, which can then be more easily eliminated from the body. nih.gov While direct evidence for sulfation of this compound is lacking, it represents another potential conjugation pathway for hydroxylated metabolites.
Metabolite Identification and Structural Elucidation in Ex Vivo Animal Samples
Ex vivo studies using samples from animals administered with a compound provide a more complete picture of its metabolism, as they encompass the full range of physiological processes.
Based on studies of related compounds, it is plausible that the major metabolites of this compound in animal models would result from oxidation of the pyrrolidine ring and hydroxylation of the aromatic ring. For example, in studies with 3-(3-chlorophenoxy)-N-methylpyrrolidine carboxamide in rats and dogs, the major metabolites identified were products of aromatic ring hydroxylation and oxidative ring opening of the pyrrolidine ring. nih.gov
Minor metabolites could arise from multiple oxidation steps or oxidation at less favored positions. The identification and structural elucidation of these metabolites typically involve sophisticated analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic profiles can vary significantly between different species due to differences in the expression and activity of metabolic enzymes. In the study of 3-(3-chlorophenoxy)-N-methylpyrrolidine carboxamide, both rats and dogs produced metabolites from aromatic ring hydroxylation and oxidative ring opening. nih.gov However, some species-specific metabolites were also observed.
It is reasonable to expect that the metabolic profile of this compound would also exhibit species-dependent variations. For example, the relative abundance of different oxidative and conjugated metabolites could differ between rats, dogs, and primates.
Table 2: Inferred Metabolites of this compound in Non-Human Species Based on Analogous Compound Data
| Species | Predicted Major Metabolic Pathways | Predicted Major Metabolites | Supporting Evidence |
| Rat | Aromatic Hydroxylation, Pyrrolidine Ring Oxidation | Hydroxylated chlorophenoxy- and pyrrolidinone-derivatives | Based on metabolism of 3-(3-chlorophenoxy)-N-methylpyrrolidine carboxamide. nih.gov |
| Dog | Aromatic Hydroxylation, Pyrrolidine Ring Oxidation | Hydroxylated chlorophenoxy- and pyrrolidinone-derivatives | Based on metabolism of 3-(3-chlorophenoxy)-N-methylpyrrolidine carboxamide. nih.gov |
Enzyme Kinetics and Substrate Specificity of Biotransformation Enzymes
The kinetics of the enzymes involved in the metabolism of this compound would determine the rate of its clearance from the body. Studies on other xenobiotics have shown that different CYP450 isozymes exhibit varying specificities for their substrates. mdpi.com For instance, CYP3A4 is a major enzyme involved in the metabolism of a wide range of drugs. It is plausible that CYP3A4 and other isozymes like CYP2D6 could be involved in the oxidation of this compound.
Determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the key metabolic reactions would provide valuable insights into the efficiency of its biotransformation. However, without direct experimental data, these parameters remain speculative.
Advanced Analytical and Structural Elucidation Methodologies in Research on 1 4 3 Chlorophenoxy Butyl Pyrrolidine
Chromatographic Separation Techniques for Research Samples
Chromatography is an indispensable tool in the analysis of 1-[4-(3-chlorophenoxy)butyl]pyrrolidine, enabling its separation from impurities, starting materials, and by-products. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific analytical question being addressed.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound and for its quantification in research samples. Due to the basic nature of the tertiary amine in the pyrrolidine (B122466) ring, peak tailing can be a challenge on standard silica-based C18 columns due to interactions with residual silanol (B1196071) groups. researchgate.net To mitigate this, specialized columns with end-capping or base-deactivated stationary phases are often employed. Alternatively, mobile phase additives such as a low concentration of an amine like triethylamine (B128534) (TEA) or an acidic modifier like formic acid or trifluoroacetic acid (TFA) can be used to improve peak shape and reproducibility. researchgate.net
A typical reversed-phase HPLC method would utilize a C18 column and a gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, with the wavelength of maximum absorbance determined by the chlorophenoxy chromophore. For quantitative analysis, a calibration curve is constructed by analyzing a series of known concentration standards.
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, its analysis by GC is feasible. The technique is particularly useful for identifying volatile impurities or related substances that may be present in a sample. The basicity of the pyrrolidine nitrogen can lead to interactions with acidic sites on the column, but modern capillary columns with inert coatings can minimize these effects. keikaventures.com
In some cases, derivatization might be employed to increase volatility and improve chromatographic behavior, although for a tertiary amine like the target compound, it is often not a strict requirement. nih.gov A common GC setup would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. A flame ionization detector (FID) is a common choice for general-purpose analysis, while a nitrogen-phosphorus detector (NPD) would offer enhanced sensitivity and selectivity for this nitrogen-containing compound. keikaventures.com
Table 2: Representative GC Conditions for Analysis
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | FID or NPD |
| Detector Temperature | 310 °C |
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound is a chiral molecule (if the pyrrolidine ring is substituted in a way to create a stereocenter, or if it is synthesized from a chiral precursor), it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities. Chiral chromatography is the standard method for this purpose. nih.govresearchgate.net
This is typically accomplished using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Daicel Chiralpak series), are widely used for the separation of a broad range of chiral compounds, including amines. nih.gov The mobile phase is usually a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with a small amount of an amine additive to improve peak shape.
Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Value |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 275 nm |
Mass Spectrometry (MS) Applications in Structural Research
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for the structural elucidation of compounds like this compound, providing information on molecular weight and elemental composition, as well as structural details through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C14H20ClNO), HRMS can easily distinguish its molecular ion from other ions that might have the same nominal mass but a different elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound. Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]+ in the gas phase for analysis. nih.gov
Table 4: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C14H20ClNO |
| Ion | [M+H]+ |
| Calculated Exact Mass | 254.1255 |
| Measured Exact Mass | 254.1251 |
| Mass Error | -1.6 ppm |
| Isotopic Pattern | Presence of 37Cl isotope at [M+2+H]+ confirmed |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]+ ion of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing how the atoms are connected.
For this compound, key fragmentation pathways would be expected to include:
Alpha-cleavage adjacent to the pyrrolidine nitrogen, leading to the formation of a stable, resonance-stabilized iminium ion. A prominent fragment would likely be observed at m/z 84, corresponding to the N-butylpyrrolidine cation radical fragment after cleavage of the ether bond, or more likely m/z 70 or 84 from fragmentation of the pyrrolidine ring itself. nist.gov
Cleavage of the butyl chain , resulting in fragments corresponding to the loss of ethylene (B1197577) or other neutral fragments.
Cleavage of the ether bond , generating ions corresponding to the chlorophenoxy moiety (m/z 128/130) and the butylpyrrolidine side chain.
By piecing together these fragments, researchers can confirm the connectivity of the chlorophenoxy group, the butyl linker, and the pyrrolidine ring, thus verifying the compound's structure. youtube.com
Table 5: Postulated Major MS/MS Fragments of [C14H20ClNO+H]+
| Precursor Ion (m/z) | Postulated Fragment Ion (m/z) | Postulated Neutral Loss | Fragment Structure/Identity |
| 254.1 | 129.0 | C8H16N | [Cl-C6H4-OH]+• (Chlorophenol radical cation) |
| 254.1 | 84.1 | C6H5ClO | [C8H16N]+ (Butylpyrrolidine cation) |
| 254.1 | 70.1 | C7H7ClO | [C5H10N]+ (Pyrrolidinyl-methyl iminium ion) |
Application in Metabolite Identification
The study of how a compound is metabolized is crucial in drug discovery and development, as metabolites can influence both the efficacy and toxicological profile of the parent molecule. bioanalysis-zone.com Identifying the metabolites of this compound involves separating and characterizing the biotransformation products from complex biological matrices like plasma, urine, or liver microsome incubates. nih.govrsc.org
Modern approaches heavily rely on the coupling of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS), often using tandem mass spectrometry (MS/MS). researchgate.net This combination allows for the physical separation of the parent compound from its metabolites, followed by their highly sensitive detection and structural elucidation. researchgate.net
In the case of this compound, researchers would anticipate several common metabolic pathways (Phase I and Phase II biotransformations). Based on studies of structurally related compounds, including other pyrrolidine derivatives, the following metabolic transformations are plausible: nih.gov
Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic route. This can occur on the aromatic ring (phenolic hydroxylation), on the butyl chain (aliphatic hydroxylation), or on the pyrrolidine ring, particularly at positions alpha to the nitrogen atom. nih.govnih.gov
Oxidation: The pyrrolidine ring can undergo oxidation to form lactam metabolites (oxo-pyrrolidine derivatives). nih.gov
N-dealkylation: Cleavage of the bond between the pyrrolidine nitrogen and the butyl chain could occur, though this is often a less prominent pathway for such structures.
Phase II Conjugation: Following Phase I modifications, the newly introduced functional groups (like hydroxyl groups) can be conjugated with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase water solubility and facilitate excretion. nih.gov
The identification process involves comparing the mass spectra of potential metabolites with the parent compound. For instance, hydroxylation would result in a mass increase of 16 Da (+O), while dihydroxylation would show a +32 Da shift. nih.gov The precise location of the modification is then determined by analyzing the fragmentation patterns (MS/MS spectra) of the metabolite and comparing them to the fragmentation of the parent drug. nih.gov
Spectroscopic Techniques for Structural Confirmation in Synthetic Chemistry
Following the synthesis of this compound, its chemical structure must be unequivocally confirmed. Spectroscopic techniques are the primary tools for this purpose, providing a detailed picture of the molecule's atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. Through a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments, chemists can piece together the molecular structure.
For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the 3-chlorophenoxy group would appear as complex multiplets in the downfield region (typically ~6.8-7.3 ppm). The protons of the pyrrolidine ring would exhibit characteristic multiplets, with those adjacent to the nitrogen appearing further downfield (~2.5-3.5 ppm) due to its electron-withdrawing effect. researchgate.net The protons on the butyl chain would present as a series of multiplets, with the -OCH₂- group appearing as a triplet at approximately 4.0 ppm and the -NCH₂- group appearing as a triplet around 2.5 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons would resonate in the ~115-160 ppm range, with the carbon bearing the oxygen appearing most downfield. The carbons of the pyrrolidine and butyl chain would appear in the upfield aliphatic region (~20-60 ppm). chemicalbook.com The specific chemical shifts help confirm the connectivity, for example, distinguishing the C-O carbon from the C-N carbons. researchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on typical ranges for similar functional groups and structures.
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.8 - 7.3 | 115 - 135 |
| Aromatic C-Cl | - | ~135 |
| Aromatic C-O | - | ~158 |
| Pyrrolidine C-H (α to N) | 2.5 - 3.5 | ~54 |
| Pyrrolidine C-H (β to N) | 1.7 - 2.0 | ~23 |
| Butyl -OCH₂- | ~4.0 | ~68 |
| Butyl -CH₂- (adjacent to OCH₂) | ~1.8 | ~27 |
| Butyl -CH₂- (adjacent to NCH₂) | ~1.6 | ~29 |
| Butyl -NCH₂- | ~2.5 | ~58 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features:
C-O-C Ether Stretch: A strong, characteristic band for the aryl-alkyl ether linkage would be expected in the region of 1250-1200 cm⁻¹. researchgate.net
Aromatic C=C Bending: Multiple sharp peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene (B151609) ring.
C-Cl Stretch: A band in the 800-600 cm⁻¹ range would indicate the presence of the carbon-chlorine bond. nist.gov
Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are indicative of the C-H bonds in the butyl and pyrrolidine aliphatic portions.
Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene ring would appear as distinct bands between 900-675 cm⁻¹, and their pattern can help confirm the 1,3- (meta) substitution pattern.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aliphatic C-H | Stretch | 2960 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1250 - 1200 |
| C-N (Tertiary Amine) | Stretch | 1250 - 1020 |
| C-Cl | Stretch | 800 - 600 |
Crystallographic Studies for Solid-State Structure Determination and Ligand-Target Complex Analysis
While NMR and IR spectroscopy define the chemical structure, X-ray crystallography provides the ultimate confirmation of molecular structure by determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a high-quality single crystal of the compound is required.
If a suitable crystal of this compound were grown, X-ray diffraction analysis would yield a wealth of information, including:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the expected geometry of the pyrrolidine ring, the butyl chain, and the chlorophenoxy group.
Conformation: The technique would reveal the preferred conformation of the flexible butyl chain and the puckering of the pyrrolidine ring in the crystalline state.
Intermolecular Interactions: It would show how individual molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonds (if a salt were formed) or van der Waals interactions.
Furthermore, X-ray crystallography is an invaluable tool for understanding how a molecule interacts with its biological target (e.g., a receptor or enzyme). By co-crystallizing the ligand (this compound) with its target protein, researchers can obtain a detailed atomic-level snapshot of the ligand-target complex. This information is critical for structure-based drug design, as it reveals the specific amino acid residues involved in binding and the precise orientation of the ligand within the binding pocket.
Future Directions and Emerging Research Perspectives for 1 4 3 Chlorophenoxy Butyl Pyrrolidine and Pyrrolidine Based Compounds
Exploration of Novel Biological Targets and Mechanisms in Preclinical Research
The future of pyrrolidine-based compounds like 1-[4-(3-chlorophenoxy)butyl]pyrrolidine will involve a deep dive into identifying new biological targets and understanding their mechanisms of action. The pyrrolidine (B122466) scaffold's versatility allows for the synthesis of a wide array of derivatives, each with the potential to interact with different biological molecules. nih.gov
Preclinical research will likely focus on screening this compound and its analogues against a variety of receptors, enzymes, and ion channels. Given the structural similarities to compounds with known central nervous system activity, initial investigations may target neurological pathways. Techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction will be instrumental in identifying novel binding partners. Once a target is identified, detailed mechanistic studies using biochemical and cell-based assays will be crucial to elucidate how these compounds exert their effects at a molecular level.
For instance, the spatial arrangement of substituents on the pyrrolidine ring can significantly influence biological activity. nih.gov Future research will systematically explore how modifications to the chlorophenoxy and butylpyrrolidine moieties of This compound affect target binding and selectivity. This could involve creating a library of analogues with variations in the substitution pattern of the phenyl ring or the length of the alkyl chain.
Development of Advanced Synthetic Methodologies for Complex Analogues
The synthesis of complex pyrrolidine derivatives is an area of active research, with new methodologies continually being developed to create structurally diverse molecules with high stereoselectivity. nih.gov Future synthetic efforts for analogues of This compound will likely leverage these advanced techniques.
Key areas of development include:
Multicomponent Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, increasing efficiency and reducing waste. tandfonline.comresearchgate.net
Stereodivergent Synthesis: This approach enables the selective synthesis of all possible stereoisomers of a molecule, which is critical for understanding structure-activity relationships. figshare.com
Catalytic Asymmetric Synthesis: The use of chiral catalysts to produce enantiomerically pure compounds is essential, as different enantiomers of a drug can have vastly different biological activities.
Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, leading to higher yields, improved safety, and easier scalability.
These advanced synthetic methods will be crucial for generating novel and complex analogues of This compound for biological screening.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.govmdpi.com In the context of This compound and its analogues, AI can be applied in several ways:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized compounds. mdpi.com This can help prioritize which analogues of This compound are most likely to be active and have favorable drug-like properties.
De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel pyrrolidine-based compounds with enhanced potency and selectivity.
Retrosynthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for complex target molecules. researchgate.net
The integration of AI and ML into the research pipeline will significantly streamline the discovery and optimization process for new pyrrolidine-based therapeutics. nih.govnih.govresearchgate.net
Applications in Chemical Biology Probes for Signaling Pathway Deconvolution
Chemical probes are small molecules used to study the function of proteins and explore biological pathways. escholarship.org Pyrrolidine-based compounds, due to their potential for high potency and selectivity, are excellent candidates for development as chemical probes.
A well-characterized probe based on the This compound scaffold could be used to:
Identify and validate new drug targets: By observing the cellular effects of a selective probe, researchers can gain insights into the biological role of its target protein. escholarship.org
Dissect complex signaling pathways: Probes can be used to perturb specific nodes in a signaling network, allowing for a detailed understanding of how the pathway functions.
Image biological processes: By attaching a fluorescent tag to a probe, it is possible to visualize the localization and dynamics of its target protein within living cells. A specific fluorescent probe for pyrrolidine has been developed, demonstrating the feasibility of this approach. nih.gov
The development of high-quality chemical probes from promising pyrrolidine-based compounds will be a valuable tool for fundamental biological research and will ultimately contribute to the discovery of new therapeutic strategies.
Q & A
Basic: What are the recommended synthetic routes for 1-[4-(3-chlorophenoxy)butyl]pyrrolidine?
Answer:
The synthesis of pyrrolidine derivatives typically involves multi-step reactions. For this compound, key steps may include:
- Nucleophilic substitution : Reacting 3-chlorophenol with 1,4-dibromobutane to form 4-(3-chlorophenoxy)butyl bromide.
- Pyrrolidine coupling : Using a Buchwald-Hartwig amination or alkylation to attach the pyrrolidine moiety.
- Optimization : Control reaction parameters (e.g., solvent polarity, temperature, and catalysts like Pd for coupling reactions) to maximize yield and purity .
- Validation : Confirm intermediate structures via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Basic: Which analytical techniques are critical for confirming the structure of this compound?
Answer:
Structural elucidation requires:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the pyrrolidine ring, chlorophenoxy group, and butyl linker .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles .
Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?
Answer:
Discrepancies may arise due to metabolic instability or bioavailability. Methodological approaches include:
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and tissue distribution using LC-MS/MS .
- Metabolite identification : Use hepatocyte incubations or microsomal assays to detect active/inactive metabolites .
- Orthogonal assays : Compare results across cell lines (e.g., HEK293 vs. primary cells) to rule out cell-specific artifacts .
- Molecular docking : Predict binding affinities to biological targets (e.g., GPCRs) and correlate with experimental IC₅₀ values .
Advanced: What strategies optimize the reaction yield during scale-up synthesis?
Answer:
Scale-up challenges include heat transfer and impurity control. Strategies involve:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent ratio, temperature) to identify optimal conditions .
- Continuous flow chemistry : Improve mixing and heat dissipation for exothermic steps like alkylation .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress .
- Purification : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane .
Basic: What are the key physicochemical properties influencing its pharmacokinetics?
Answer:
Critical properties include:
- LogP : Determines membrane permeability (calculated via HPLC or software like MarvinSuite). Target LogP ~2–4 for balanced solubility/permeability .
- pKa : Affects ionization state; measure via potentiometric titration (e.g., Sirius T3 instrument) .
- Aqueous solubility : Use shake-flask method with UV detection; improve via salt formation (e.g., hydrochloride) .
- Thermal stability : Assess via differential scanning calorimetry (DSC) to guide storage conditions .
Advanced: How to design experiments to elucidate its metabolic pathways?
Answer:
- Radiolabeling : Synthesize ¹⁴C-labeled compound and track metabolites in rodent plasma/excreta using scintillation counting .
- CYP inhibition assays : Identify major metabolizing enzymes (e.g., CYP3A4) using recombinant human CYPs .
- Reactive metabolite screening : Detect glutathione adducts via LC-MS to assess toxicity risk .
- Bile duct-cannulated models : Collect bile to characterize Phase II metabolites (e.g., glucuronides) .
Advanced: What computational methods predict its interaction with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Model binding to receptors (e.g., dopamine D2) over 100-ns trajectories to assess stability .
- QSAR modeling : Corrogate structural features (e.g., substituent electronegativity) with activity data from analogs .
- Free energy perturbation (FEP) : Calculate binding affinity changes for designed analogs .
- ADMET prediction : Use tools like SwissADME to forecast absorption, toxicity, and clearance .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., chlorinated solvents) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
- Emergency protocols : Maintain spill kits with activated carbon and neutralizers (e.g., sodium bicarbonate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
